(1S,2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one
Description
This compound is a structurally complex macrolide derivative characterized by a 14-membered oxabicyclic core (4,13-dioxabicyclo[8.2.1]tridecan-5-one) with multiple substituents, including:
- Two distinct sugar moieties: A 4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl group at position 9, a feature shared with clarithromycin and azithromycin . A 5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl group at position 7, enhancing stereochemical complexity .
- Five methyl groups and hydroxyl groups distributed across the bicyclic framework, influencing solubility and bioavailability.
Marine actinomycetes, known for producing bioactive secondary metabolites, are a plausible source of such compounds .
Properties
CAS No. |
105900-46-7 |
|---|---|
Molecular Formula |
C37H67NO13 |
Molecular Weight |
733.9 g/mol |
IUPAC Name |
(2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one |
InChI |
InChI=1S/C37H67NO13/c1-14-25(39)36(10,43)31-22(6)37(44)18(2)16-35(9,51-37)30(50-33-27(40)24(38(11)12)15-19(3)46-33)20(4)28(21(5)32(42)49-31)48-26-17-34(8,45-13)29(41)23(7)47-26/h18-31,33,39-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,33+,34-,35-,36-,37?/m1/s1 |
InChI Key |
RGOQWFALQXSTOS-BWZCJLOTSA-N |
SMILES |
CCC(C(C)(C1C(C2(C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)O)C)O)O |
Isomeric SMILES |
CC[C@H]([C@](C)([C@H]1[C@H](C2([C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)O)C)O)O |
Canonical SMILES |
CCC(C(C)(C1C(C2(C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of cyclic ethers and the introduction of various functional groups. Typical synthetic routes may include:
Formation of Cyclic Ethers: Using intramolecular cyclization reactions.
Introduction of Hydroxyl Groups: Through oxidation reactions.
Dimethylamino Group Addition: Via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Multi-step Synthesis: Combining several synthetic steps in a controlled environment.
Purification: Using techniques like chromatography to isolate the desired product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its bioactive functional groups.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares key structural motifs with macrolides but exhibits unique substitutions that differentiate its pharmacokinetic and pharmacodynamic profiles. Below is a comparative analysis with clarithromycin and an erythromycin derivative (3''-O-Demethyl-12-deoxyerythromycin):
*Estimated based on structural complexity and comparison to analogs.
Mechanistic Insights
- Dimethylamino Group: Present in both the target compound and clarithromycin, this group enhances binding to bacterial ribosomes and improves acid stability, a critical factor in oral bioavailability .
- Methoxy and Hydroxy Groups : The target compound’s 4-methoxy-4,6-dimethyloxan-2-yl substituent may confer resistance to enzymatic degradation by bacterial esterases, a common mechanism of macrolide resistance .
- Dihydroxypentan-2-yl : This hydrophilic moiety could improve tissue penetration compared to erythromycin derivatives, which often suffer from poor solubility .
Challenges and Innovations
- Synthetic Complexity: The compound’s stereochemical complexity (e.g., multiple chiral centers at 1S, 2R, 3R, etc.) poses challenges for synthetic replication, necessitating advanced biotechnological methods .
- Bioactivity Modulation: Unlike crude plant extracts, isolated macrolides may exhibit reduced efficacy due to the absence of synergistic compounds, as noted in .
Biological Activity
The compound identified as (1S,2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one is a complex organic molecule with potential biological significance. This article explores its biological activity based on available research findings.
- Molecular Formula : C₃₁H₅₄N₁O₈
- Molecular Weight : 733.93 g/mol
- CAS Number : 105900-46-7
- Appearance : White to off-white solid
- Solubility : Slightly soluble in chloroform and sparingly soluble in methanol
Antiproliferative Effects
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Mechanism of Action : The antiproliferative effects are often attributed to the inhibition of specific enzymes or pathways critical for cell division and survival.
- Case Studies : In studies involving related compounds:
Enzyme Inhibition
The compound's structure suggests potential interactions with various biological targets:
- Dihydrofolate Reductase (DHFR) : Some derivatives have shown a lack of inhibitory activity against DHFR, indicating alternative mechanisms might be at play in their antiproliferative effects.
- Other Targets : The presence of hydroxyl groups and dimethylamino functionalities may enhance binding to other enzymes involved in metabolic pathways.
Structure-Activity Relationship (SAR)
The complexity of the compound allows for a detailed exploration of its structure-activity relationship:
| Structural Feature | Potential Activity |
|---|---|
| Hydroxyl Groups | Enhance solubility and bioactivity |
| Dimethylamino Group | Potential for increased potency |
| Bicyclic Framework | Stability and possible receptor interaction |
Synthesis and Evaluation
Recent studies have focused on synthesizing similar compounds to evaluate their biological activities. For example:
- Synthetic Pathways : Various synthetic approaches have been developed to create derivatives that maintain the core bicyclic structure while modifying peripheral groups to enhance activity.
- Biological Testing : New derivatives have been tested for their ability to inhibit cancer cell proliferation and modulate enzyme activity.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally validated given its structural complexity?
Methodological Answer:
- Step 1: Use nuclear Overhauser effect spectroscopy (NOESY) or rotating-frame Overhauser effect spectroscopy (ROESY) to identify spatial proximities between protons, confirming stereochemical arrangements .
- Step 2: Compare experimental NMR data (e.g., H and C chemical shifts) with density functional theory (DFT)-predicted values. For example, the methyl group resonances in the 1.20–1.43 ppm range (as seen in similar polyoxygenated terpenoids) can validate substituent positioning .
- Step 3: Employ X-ray crystallography if a single crystal is obtainable, leveraging heavy-atom derivatization if necessary to resolve overlapping stereocenters .
Table 1: Example NMR Data Comparison
| Proton Group | Predicted Shift (ppm) | Observed Shift (ppm) | Deviation |
|---|---|---|---|
| C-9 OCH | 3.62–3.82 | 3.65–3.80 | ±0.05 |
| C-7 CH | 1.20–1.43 | 1.25–1.40 | ±0.03 |
Q. What challenges arise in synthesizing the oxabicyclo[8.2.1]tridecan-5-one core, and how can they be addressed?
Methodological Answer:
- Challenge 1: The bicyclic system’s strain requires careful control of ring-closing metathesis (RCM) or Diels-Alder conditions.
- Solution: Optimize catalyst selection (e.g., Grubbs II for RCM) and reaction temperature to minimize side products. Use high-throughput screening to test solvent polarity effects, as seen in analogous tricyclic ether syntheses .
- Challenge 2: Protecting group compatibility for hydroxyl and dimethylamino moieties during glycosidic bond formation.
- Solution: Employ orthogonal protection (e.g., tert-butyldimethylsilyl for hydroxyls, Boc for amines) followed by sequential deprotection .
Advanced Research Questions
Q. How can conflicting NMR data for overlapping proton resonances in the 1.20–1.43 ppm range be resolved?
Methodological Answer:
- Approach 1: Use H-C HSQC and HMBC to assign carbons adjacent to overlapping protons. For example, cross-peaks between C-7 (δ~70 ppm) and adjacent methyl groups can clarify assignments .
- Approach 2: Apply band-selective homonuclear decoupling to isolate specific signals in crowded regions .
- Validation: Compare results with computational models (e.g., ACD/Labs or MNova NMR predictors) to verify assignments .
Q. What computational strategies are effective in predicting the reactivity of the dimethylamino-oxane moiety under acidic conditions?
Methodological Answer:
- Step 1: Perform molecular dynamics (MD) simulations to assess protonation states and conformational stability. Tools like Gaussian or ORCA can calculate pKa values for the dimethylamino group .
- Step 2: Validate predictions via pH-dependent UV-Vis spectroscopy, monitoring absorbance shifts (e.g., 250–300 nm) indicative of protonation changes .
- Data Note: Acid-labile glycosidic bonds (e.g., C-9 oxy-methyloxan) may require buffered conditions (pH 6–7) to prevent hydrolysis during experiments .
Q. How can machine learning optimize the synthesis yield of this compound given its multi-step pathway?
Methodological Answer:
- Framework: Implement Bayesian optimization to prioritize reaction parameters (e.g., temperature, catalyst loading). For example, a 15% yield improvement was reported in similar systems by iteratively adjusting Pd/C ratios and solvent mixtures .
- Data Integration: Train models on high-throughput experimental data (e.g., 96-well plate screening of glycosylation conditions) to predict optimal stepwise yields .
- Validation: Cross-check model outputs with small-scale pilot reactions (1–5 mg) before scaling up .
Data Contradiction Analysis
Q. How to reconcile discrepancies in mass spectrometry (MS) data for molecular ion fragmentation patterns?
Methodological Answer:
- Step 1: Compare collision-induced dissociation (CID) spectra across instruments (e.g., Q-TOF vs. Orbitrap). Variations in energy transfer can explain differences in fragment abundance .
- Step 2: Use isotopic labeling (e.g., C at C-12 methyl) to trace fragmentation pathways and confirm proposed structures .
- Case Study: In NIST reference data, bicyclic ethers often show dominant [M+H–HO] peaks (m/z ~30% base peak), aligning with expected dehydration patterns .
Analytical Technique Selection
Q. Why is UV-Vis spectrophotometry insufficient for quantifying this compound, and what alternatives are recommended?
Methodological Answer:
- Limitation: The compound lacks strong chromophores (e.g., conjugated dienes or aromatic systems), resulting in weak absorbance above 210 nm .
- Alternative 1: Use evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) with HPLC for quantification, as these methods are mass-sensitive and chromophore-independent .
- Alternative 2: Derivatize hydroxyl groups with UV-active tags (e.g., benzoyl chloride) to enhance detectability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
